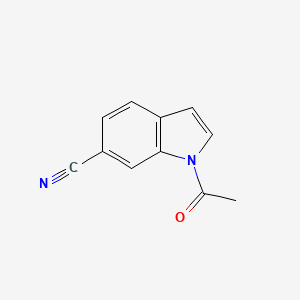
1-アセチル-1H-インドール-6-カルボニトリル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
抗ウイルス活性
インドール誘導体は、「1-アセチル-1H-インドール-6-カルボニトリル」などのように、その潜在的な抗ウイルス特性について研究されています。研究者らは、インフルエンザAウイルスなどのウイルスに対して阻害活性を示すさまざまなインドール系化合物を合成してきました。 例えば、特定のインドール誘導体は、コクサッキーB4ウイルスに対して有意な選択性と阻害濃度を示し、抗ウイルス剤としての可能性を示しています .
作用機序
Target of Action
It is known that indole derivatives, which include 1-acetyl-1h-indole-6-carbonitrile, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses . The specific interactions and resulting changes would depend on the particular target and the biological context.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways . For example, indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
生化学分析
Biochemical Properties
1-acetyl-1H-indole-6-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 1-acetyl-1H-indole-6-carbonitrile, have been shown to bind with high affinity to multiple receptors, which can modulate various biological processes . The interactions between 1-acetyl-1H-indole-6-carbonitrile and these biomolecules are primarily mediated through hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to its biological activity.
Cellular Effects
1-acetyl-1H-indole-6-carbonitrile exerts various effects on different types of cells and cellular processes. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including 1-acetyl-1H-indole-6-carbonitrile, have been shown to modulate the activity of key signaling pathways such as the MAPK and PI3K/Akt pathways, which play crucial roles in cell proliferation, differentiation, and survival . Additionally, 1-acetyl-1H-indole-6-carbonitrile can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in various cellular functions.
Molecular Mechanism
The molecular mechanism of action of 1-acetyl-1H-indole-6-carbonitrile involves its interactions with biomolecules at the molecular level. It can bind to specific receptors and enzymes, leading to their inhibition or activation. For instance, indole derivatives, including 1-acetyl-1H-indole-6-carbonitrile, have been shown to inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects . Additionally, 1-acetyl-1H-indole-6-carbonitrile can modulate gene expression by binding to DNA or interacting with transcription factors, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-acetyl-1H-indole-6-carbonitrile can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that indole derivatives, including 1-acetyl-1H-indole-6-carbonitrile, can undergo degradation under certain conditions, leading to the formation of metabolites with different biological activities . Additionally, the long-term effects of 1-acetyl-1H-indole-6-carbonitrile on cellular function can vary depending on the duration of exposure and the specific cellular context.
Dosage Effects in Animal Models
The effects of 1-acetyl-1H-indole-6-carbonitrile can vary with different dosages in animal models. Studies have shown that indole derivatives, including 1-acetyl-1H-indole-6-carbonitrile, can exhibit dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . For instance, at low doses, 1-acetyl-1H-indole-6-carbonitrile may exert beneficial effects such as anti-inflammatory or anticancer activity, while at high doses, it may cause toxicity or other adverse effects. Understanding the dosage effects of 1-acetyl-1H-indole-6-carbonitrile is crucial for its potential therapeutic applications.
Metabolic Pathways
1-acetyl-1H-indole-6-carbonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. Indole derivatives, including 1-acetyl-1H-indole-6-carbonitrile, can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites with different biological activities . These metabolic pathways can affect the overall pharmacokinetics and pharmacodynamics of 1-acetyl-1H-indole-6-carbonitrile, influencing its therapeutic potential.
Transport and Distribution
The transport and distribution of 1-acetyl-1H-indole-6-carbonitrile within cells and tissues are mediated by various transporters and binding proteins. Indole derivatives, including 1-acetyl-1H-indole-6-carbonitrile, can interact with specific transporters that facilitate their uptake and distribution within cells . Additionally, binding proteins can influence the localization and accumulation of 1-acetyl-1H-indole-6-carbonitrile in different cellular compartments, affecting its biological activity.
Subcellular Localization
The subcellular localization of 1-acetyl-1H-indole-6-carbonitrile can influence its activity and function. Indole derivatives, including 1-acetyl-1H-indole-6-carbonitrile, can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, 1-acetyl-1H-indole-6-carbonitrile may be localized to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Understanding the subcellular localization of 1-acetyl-1H-indole-6-carbonitrile is essential for elucidating its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
1-acetylindole-6-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c1-8(14)13-5-4-10-3-2-9(7-12)6-11(10)13/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLADPUTDHKBTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=CC2=C1C=C(C=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30649229 |
Source


|
| Record name | 1-Acetyl-1H-indole-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017791-09-1 |
Source


|
| Record name | 1-Acetyl-1H-indole-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


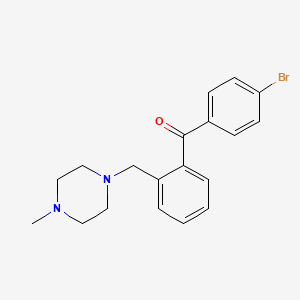


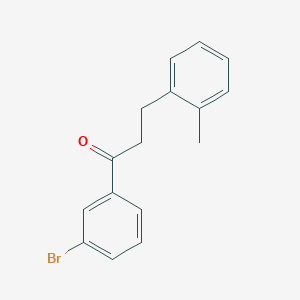


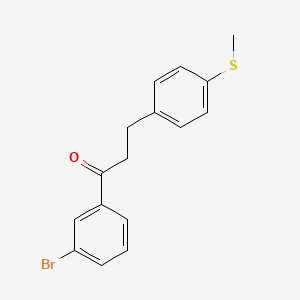


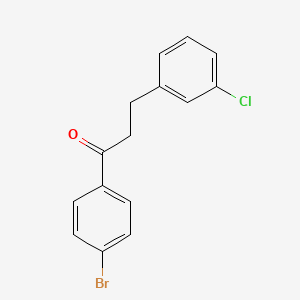

![5-[1-(2-chloro-4-fluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1292969.png)
